REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([NH:11]C(=O)C(C)(C)C)=[N:8][C:9]=1[CH3:10].[OH-].[Na+]>>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[N:8][C:9]=1[CH3:10] |f:1.2|
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Name
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N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Quantity
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0.4 g
|
Type
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reactant
|
Smiles
|
COCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
2.68 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COCC=1C=CC(=NC1C)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |